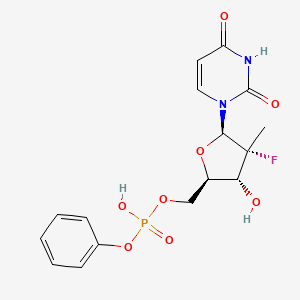
Phenyl Hydrogen (2'R)-2'-Deoxy-2'-fluoro-2'-methyl-5'-uridylate;5'-Uridylic acid, 2'-deoxy-2'-fluoro-2'-methyl-, monophenyl ester, (2'R)-(ACI); Phenyl hydrogen (2'R)-2'-deoxy-2'-fluoro-2'-methyl-5'-uridylate (ACI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate;5’-Uridylic acid, 2’-deoxy-2’-fluoro-2’-methyl-, monophenyl ester, (2’R)-(ACI); Phenyl hydrogen (2’R)-2’-deoxy-2’-fluoro-2’-methyl-5’-uridylate (ACI) is a synthetic nucleotide analog. This compound is of interest due to its potential applications in medicinal chemistry and molecular biology. It is structurally related to uridine, a nucleoside that is a component of RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate typically involves the modification of uridine. The process includes:
Fluorination: Introduction of a fluorine atom at the 2’ position.
Methylation: Addition of a methyl group at the 2’ position.
Esterification: Formation of the monophenyl ester.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step organic synthesis under controlled conditions. These methods ensure high purity and yield, which are crucial for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while substitution reactions could produce various modified nucleotides.
Wissenschaftliche Forschungsanwendungen
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in RNA and DNA interactions.
Medicine: Investigated for potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to antiviral or anticancer effects. The molecular targets include enzymes involved in nucleic acid synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Fluoro-2’-deoxyuridine: Another fluorinated uridine analog.
2’-Methyluridine: A methylated uridine analog.
5-Fluorouracil: A well-known anticancer agent.
Uniqueness
Phenyl Hydrogen (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-5’-uridylate is unique due to its specific combination of fluorine and methyl groups, which may confer distinct biological properties compared to other analogs.
Eigenschaften
Molekularformel |
C16H18FN2O8P |
|---|---|
Molekulargewicht |
416.29 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H18FN2O8P/c1-16(17)13(21)11(26-14(16)19-8-7-12(20)18-15(19)22)9-25-28(23,24)27-10-5-3-2-4-6-10/h2-8,11,13-14,21H,9H2,1H3,(H,23,24)(H,18,20,22)/t11-,13-,14-,16-/m1/s1 |
InChI-Schlüssel |
ALTDARIELLWNOO-XKVFNRALSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
Kanonische SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=CC=C3)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-fluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B13431884.png)
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
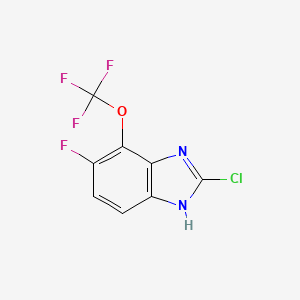

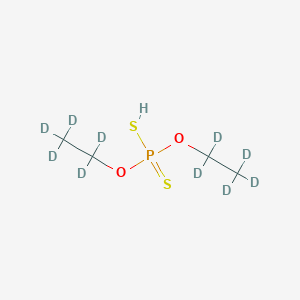
![8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13431903.png)
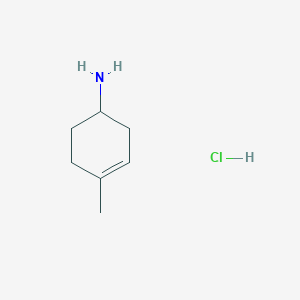
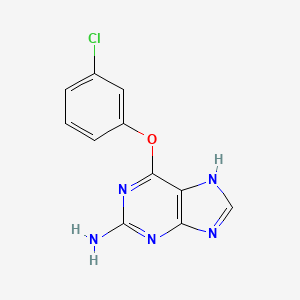
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
